

2,6-Dimethoxynaphthalene molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,6-Dimethoxynaphthalene

Cat. No.: B181337

[Get Quote](#)

In-Depth Technical Guide to 2,6-Dimethoxynaphthalene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of **2,6-dimethoxynaphthalene**, detailed experimental protocols for its synthesis, and an exploration of relevant cell signaling pathways modulated by structurally related compounds.

Core Compound Data

The fundamental molecular and physical properties of **2,6-dimethoxynaphthalene** are summarized below, providing a ready reference for experimental design and analysis.

Property	Value	Citations
Molecular Formula	C ₁₂ H ₁₂ O ₂	[1]
Molecular Weight	188.22 g/mol	[1]
IUPAC Name	2,6-dimethoxynaphthalene	
CAS Number	5486-55-5	
Physical Form	Solid, crystals or powder	[2]
Melting Point	152.5-153.5 °C	[2]

Experimental Protocols

A detailed methodology for the synthesis of **2,6-dimethoxynaphthalene** can be conceptualized through a two-step process: the synthesis of the precursor 2,6-dihydroxynaphthalene, followed by its O-dimethylation.

Synthesis of 2,6-Dihydroxynaphthalene

A common method for the synthesis of 2,6-dihydroxynaphthalene involves the alkali fusion of dipotassium 2,6-naphthalenedisulfonate.[\[3\]](#)

Materials:

- Dipotassium 2,6-naphthalenedisulfonate
- Potassium hydroxide (50% aqueous solution)
- Hydrogenated triphenyl mixture
- Activated carbon
- Dilute sulfuric acid

Procedure:

- To 560 g of a 50% aqueous solution of potassium hydroxide, add 364 g of dipotassium 2,6-naphthalenedisulfonate with stirring.
- Introduce 2500 g of a hydrogenated triphenyl mixture and heat the resulting mixture to 310°C under a nitrogen stream to dehydrate while stirring.
- Maintain the reaction at 310°C for 3 hours with continuous stirring.
- After cooling, add 2 liters of water to the reaction mixture to separate the hydrogenated triphenyl layer.
- The aqueous layer is then decolorized with activated carbon.
- Precipitate the product by adding dilute sulfuric acid to yield 2,6-dihydroxynaphthalene.[\[3\]](#)

O-Dimethylation of 2,6-Dihydroxynaphthalene

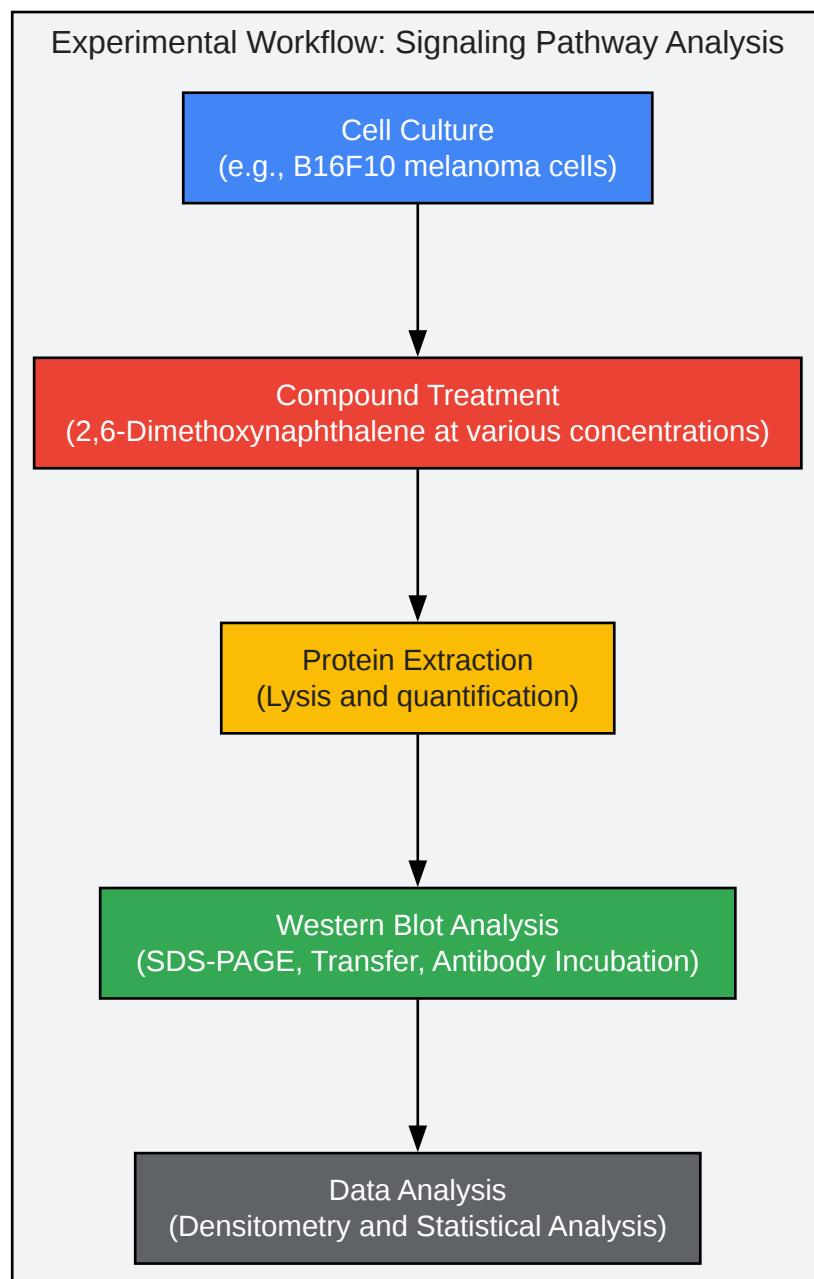
The synthesis of **2,6-dimethoxynaphthalene** can be achieved via the O-dimethylation of 2,6-dihydroxynaphthalene, a procedure adapted from the synthesis of the related compound 1,6-dimethoxynaphthalene.[\[4\]](#)

Materials:

- 2,6-Dihydroxynaphthalene
- Dimethyl sulfate (DMS)
- Sodium hydroxide (NaOH)
- An appropriate solvent (e.g., ethanol)
- Sodium dithionite (as an additive to prevent oxidation)

Procedure:

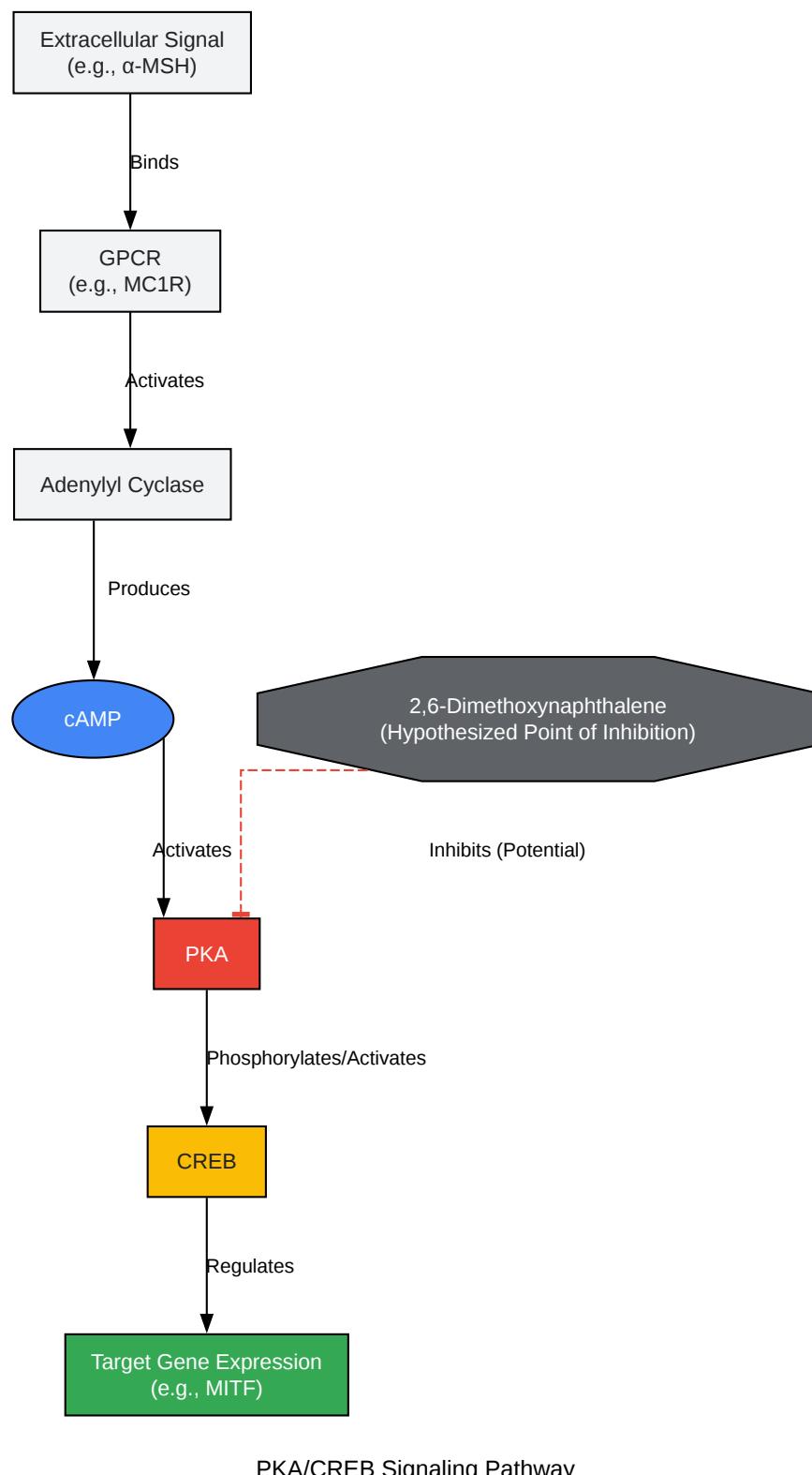
- Dissolve 2,6-dihydroxynaphthalene in ethanol, and add a small amount of sodium dithionite.
- To this solution, add dimethyl sulfate.


- Slowly add an aqueous solution of sodium hydroxide to the reaction mixture over a period of time while maintaining the reaction temperature, for instance, at 45°C.[4]
- Upon completion of the reaction, water is added to the mixture.
- The crude **2,6-dimethoxynaphthalene** can then be isolated by filtration.
- The product can be further purified by recrystallization from a suitable solvent.

Biological Activity and Signaling Pathways

While direct studies on the cell signaling effects of **2,6-dimethoxynaphthalene** are limited, research on structurally related compounds provides valuable insights. For instance, 2'-Hydroxy-3,6'-dimethoxychalcone, which contains a dimethoxy-substituted aromatic ring, has been shown to modulate several key signaling pathways involved in cellular processes like melanogenesis and inflammation.[5]

A notable pathway influenced is the Protein Kinase A (PKA)/cAMP-Response-Element-Binding Protein (CREB) signaling cascade.[5] This pathway is crucial in regulating various cellular functions. The binding of an extracellular signal to a G-protein coupled receptor can lead to the activation of adenylyl cyclase, which in turn produces cyclic AMP (cAMP). This second messenger then activates PKA, which can phosphorylate and activate transcription factors like CREB, leading to the regulation of target gene expression.[5]


Below is a logical workflow representing a generalized experimental approach to investigate the effect of a compound like **2,6-dimethoxynaphthalene** on a specific signaling pathway.

[Click to download full resolution via product page](#)

Experimental Workflow for Signaling Pathway Investigation

The following diagram illustrates a simplified representation of the PKA/CREB signaling pathway, which is known to be modulated by compounds structurally related to **2,6-dimethoxynaphthalene**.^[5]

[Click to download full resolution via product page](#)[PKA/CREB Signaling Pathway Modulation](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. 2,6-Dimethoxynaphthalene 99 5486-55-5 [sigmaaldrich.com]
- 3. prepchem.com [prepchem.com]
- 4. researchgate.net [researchgate.net]
- 5. The Effects of 2'-Hydroxy-3,6'-Dimethoxychalcone on Melanogenesis and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2,6-Dimethoxynaphthalene molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b181337#2-6-dimethoxynaphthalene-molecular-weight-and-formula\]](https://www.benchchem.com/product/b181337#2-6-dimethoxynaphthalene-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com